

Application Notes: 5-Methylthiophene-3-carboxylic Acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: 5-Methylthiophene-3-carboxylic acid

Cat. No.: B102785

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These application notes provide a comprehensive overview of the utility of **5-Methylthiophene-3-carboxylic acid** as a key building block in the synthesis of novel agrochemicals. The thiophene carboxamide scaffold is a well-established toxophore in various commercially successful fungicides, and **5-Methylthiophene-3-carboxylic acid** offers a valuable starting material for the exploration of new active ingredients with potentially improved efficacy, spectrum of activity, and resistance profiles.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.^{[1][2]} Notably, the thiophene carboxamide structure is a core component of several systemic fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. **5-Methylthiophene-3-carboxylic acid** serves as a strategic precursor for the synthesis of novel thiophene carboxamide derivatives, enabling the systematic investigation of structure-activity relationships (SAR) to develop next-generation crop protection agents.

Application: Synthesis of Thiophenecarboxamide Fungicides

This section outlines a proposed synthetic route for a novel thiophenecarboxamide fungicide, N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide, starting from **5-Methylthiophene-3-carboxylic acid**. This example is based on established synthetic methodologies for analogous compounds and serves as a template for the development of a diverse library of potential fungicides.

Table 1: Quantitative Data for the Synthesis of N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide

Step	Intermediate/Product	Molecular Weight (g/mol)	Starting Quantity (g)	Moles (mmol)	Reagents	Product Quantity (g)	Yield (%)	Purity (by HPLC)
1	5-Methylthiophene-3-carbonyl chloride	160.63	14.2 (of acid)	100	Thionyl chloride (1.5 eq)	15.1	94	>95%
2	N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide	267.75	15.1	94	2-chloroaniline (1.0 eq), Triethylamine (1.2 eq)	22.1	88	>98%

Experimental Protocols

Protocol 1: Synthesis of 5-Methylthiophene-3-carbonyl chloride

This protocol details the conversion of **5-Methylthiophene-3-carboxylic acid** to its corresponding acid chloride, a key reactive intermediate for subsequent amidation.

Materials:

- **5-Methylthiophene-3-carboxylic acid** (14.2 g, 100 mmol)
- Thionyl chloride (17.8 g, 11.0 mL, 150 mmol)
- Anhydrous Dichloromethane (DCM), 200 mL
- Magnetic stirrer and stir bar
- Round-bottom flask (500 mL) with reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- To a 500 mL round-bottom flask containing a magnetic stir bar, add **5-Methylthiophene-3-carboxylic acid** (14.2 g, 100 mmol) and anhydrous DCM (200 mL).
- Stir the mixture at room temperature until the carboxylic acid is fully dissolved.
- Slowly add thionyl chloride (11.0 mL, 150 mmol) to the solution at room temperature.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 5-Methylthiophene-3-carbonyl chloride as a crude oil. The product is used in the next step without further purification.

Protocol 2: Synthesis of N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide

This protocol describes the amidation of 5-Methylthiophene-3-carbonyl chloride with 2-chloroaniline to yield the target fungicide.

Materials:

- 5-Methylthiophene-3-carbonyl chloride (from Protocol 1, ~94 mmol)
- 2-chloroaniline (12.0 g, 94 mmol)
- Triethylamine (13.1 mL, 94 mmol)
- Anhydrous Tetrahydrofuran (THF), 250 mL
- Magnetic stirrer and stir bar
- Round-bottom flask (500 mL)
- Ice bath
- Separatory funnel
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Silica gel for column chromatography

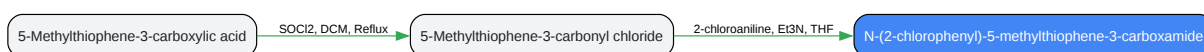
Procedure:

- Dissolve the crude 5-Methylthiophene-3-carbonyl chloride in anhydrous THF (100 mL) in a 500 mL round-bottom flask.

- In a separate flask, dissolve 2-chloroaniline (12.0 g, 94 mmol) and triethylamine (13.1 mL, 94 mmol) in anhydrous THF (150 mL).
- Cool the aniline solution in an ice bath to 0-5°C.
- Slowly add the solution of 5-Methylthiophene-3-carbonyl chloride to the cooled aniline solution with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, quench the reaction with water (100 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide as a solid.

Visualizations

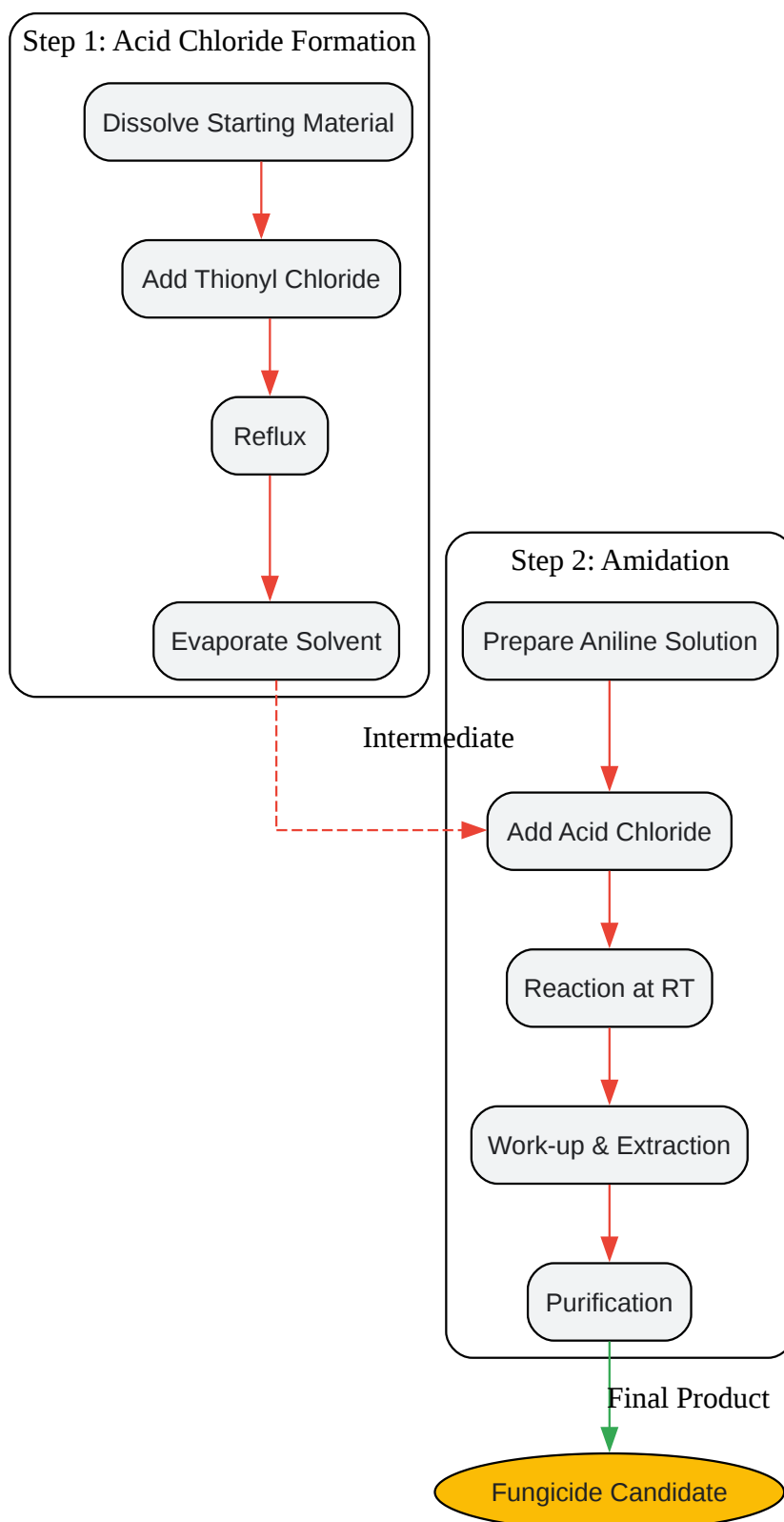
Synthesis Pathway



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Caption: Synthetic route to N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide.

Experimental Workflow



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Caption: Workflow for the two-step synthesis of the target fungicide.

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References

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